3,3',5,5'-Tetraiodothyroformic acid

概要

説明

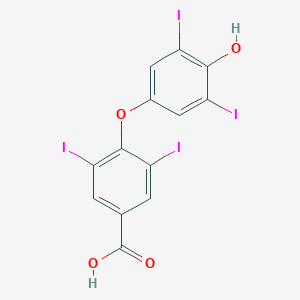

3,3’,5,5’-Tetraiodothyroformic acid is a monocarboxylic acid that carries four iodine substituents at positions 3, 3’, 5, and 5’. It is a deaminated analog of L-thyroxine (T4) and is known for its role as a thyroid hormone analog. This compound has significant biological and chemical properties, making it a subject of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetraiodothyroformic acid typically involves the iodination of thyroformic acid derivatives.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetraiodothyroformic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .

化学反応の分析

Types of Reactions

3,3’,5,5’-Tetraiodothyroformic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can remove iodine atoms, leading to less iodinated derivatives.

Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce less iodinated derivatives .

科学的研究の応用

3,3’,5,5’-Tetraiodothyroformic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Medicine: Research focuses on its potential therapeutic applications, including its anti-angiogenic and anti-tumor properties

Industry: It is used in the production of pharmaceuticals and as a reference material in quality control.

作用機序

3,3’,5,5’-Tetraiodothyroformic acid exerts its effects by acting as a thyrointegrin receptor antagonist. It blocks the pro-angiogenesis actions of thyroid hormones like T4 and 3,5,3’-triiodo-L-thyronine at the cell surface receptor for thyroid hormone on integrin αvβ3. This inhibition affects various cellular pathways, including those involved in cell survival, angiogenesis, and apoptosis .

類似化合物との比較

Similar Compounds

3,3’,5,5’-Tetraiodothyroacetic acid: Another thyroid hormone analog with similar biological activities.

L-thyroxine (T4): A naturally occurring thyroid hormone with a similar structure but different biological effects.

3,5,3’-Triiodo-L-thyronine (T3): Another thyroid hormone with three iodine atoms, known for its potent biological activity.

Uniqueness

3,3’,5,5’-Tetraiodothyroformic acid is unique due to its specific iodine substitution pattern and its role as a thyrointegrin receptor antagonist. This makes it distinct from other thyroid hormone analogs in terms of its mechanism of action and potential therapeutic applications .

生物活性

3,3',5,5'-Tetraiodothyroformic acid (TFA) is a derivative of thyroid hormones that has garnered attention for its potential biological activities. This compound is closely related to thyroid hormones, particularly thyroxine (T4) and triiodothyronine (T3), and is involved in various metabolic processes. Understanding its biological activity is crucial for elucidating its role in health and disease.

Chemical Structure and Properties

TFA is characterized by the presence of four iodine atoms attached to the phenolic rings of the thyronine backbone. This structure influences its interaction with thyroid hormone receptors and other biological targets.

The biological activity of TFA is primarily mediated through its interaction with thyroid hormone receptors (TRs). It exhibits both agonistic and antagonistic properties depending on the context:

- Agonistic Activity : TFA can activate TRs, mimicking the effects of T3. This action leads to increased gene expression related to metabolism.

- Antagonistic Activity : In certain conditions, TFA may inhibit the action of T3, thereby modulating metabolic processes.

Metabolic Effects

Research indicates that TFA influences various metabolic pathways:

- Energy Metabolism : TFA has been shown to stimulate oxygen consumption and thermogenesis, similar to T3. It promotes lipid metabolism while reducing carbohydrate utilization, which may have implications for weight management and metabolic disorders .

- Gene Regulation : TFA affects the expression of genes involved in metabolism, including those regulating lipid and carbohydrate metabolism. Studies have demonstrated altered expression of classical T3-regulated genes in liver tissues upon administration of TFA .

Case Studies

Several studies have explored the effects of TFA in different biological contexts:

- Animal Models : In experimental models, administration of TFA resulted in significant changes in metabolic rates and body temperature regulation. These findings suggest that TFA may play a role in energy homeostasis similar to that of T3 .

- Cell Culture Studies : In vitro studies demonstrated that TFA can modulate cell proliferation and differentiation by influencing TR signaling pathways. This effect was particularly noted in pituitary cell lines where TFA impacted growth hormone secretion .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of TFA in comparison with other thyroid hormone metabolites:

| Compound | Agonistic Activity | Antagonistic Activity | Metabolic Effects |

|---|---|---|---|

| This compound (TFA) | Yes | Yes | Stimulates oxygen consumption; alters lipid metabolism |

| Triiodothyronine (T3) | Yes | No | Increases basal metabolic rate; enhances glucose uptake |

| Reverse Triiodothyronine (rT3) | No | Yes | Reduces metabolic activity; inhibits TSH secretion |

Q & A

Basic Research Questions

Q. What methodologies are used to detect and quantify 3,3',5,5'-Tetraiodothyroformic acid in biological tissues?

Detection typically involves extraction from homogenized tissues (e.g., rat liver) using organic solvents, followed by derivatization to volatile esters (e.g., trimethylsilylmethyl or permethyl esters) for gas chromatography-mass spectrometry (GC-MS) analysis . Early studies identified this compound via combined GC-MS with structural confirmation through fragmentation patterns and retention indices . For modern workflows, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is recommended to improve sensitivity and specificity, especially given its structural similarity to other thyroid hormone metabolites (THMs) .

Q. How is this compound biosynthesized in vivo?

The compound is postulated to form via mitochondrial β-oxidation of tetraiodothyropyruvate, a pathway observed in rat liver . This process involves sequential enzymatic cleavage of the pyruvate side chain, yielding the formic acid derivative. Further studies should validate this pathway using isotopic tracers (e.g., ¹⁴C-labeled precursors) in isolated mitochondrial fractions .

Q. What are the functional roles of this compound in thyroid hormone regulation?

While direct evidence is limited, its structural similarity to thyroacetic acid metabolites (e.g., TA3 and TA4) suggests potential thyromimetic or antagonistic activity at integrin receptors (e.g., αvβ3) . Basic functional assays could include receptor binding studies (competitive displacement of T3/T4) and cellular assays measuring cAMP or ERK1/2 activation in integrin-expressing cell lines .

Advanced Research Questions

Q. How do analytical challenges impact the interpretation of this compound’s metabolic significance?

Current limitations include poor resolution of iodinated THMs in mass spectrometry and matrix effects in biological samples . Advanced methodologies should employ high-resolution MS (HRMS) with ion mobility separation to distinguish isomers and adducts. Cross-validation using synthetic standards and enzymatic hydrolysis (to rule out conjugates) is critical .

Q. What strategies are effective for synthesizing stable derivatives of this compound for mechanistic studies?

Derivatization via esterification (e.g., methyl or ethyl esters) or amide formation can enhance stability and solubility . For receptor interaction studies, photoaffinity labeling (e.g., incorporating diazirine groups) or fluorescent tagging (e.g., BODIPY conjugates) enables real-time tracking in cellular systems .

Q. How can researchers resolve contradictions in reported metabolite levels across studies?

Discrepancies may arise from differences in extraction protocols (e.g., solvent polarity, pH) or tissue-specific degradation. Standardized workflows, including internal controls (e.g., spiked deuterated analogs) and harmonized LC-MS conditions, are essential. Cross-species validation (e.g., comparing rodent vs. human hepatocytes) can clarify biological relevance .

Q. What mechanisms underlie the compound’s interaction with non-classical thyroid hormone pathways?

Hypothesized mechanisms include modulation of integrin-mediated signaling or mitochondrial energy metabolism . Advanced studies should combine CRISPR/Cas9 knockout models (e.g., integrin αvβ3-deficient cells) with metabolomic profiling to map pathway crosstalk. Molecular docking simulations can predict binding affinities to integrin receptors .

Q. How does this compound influence feedback loops in thyroid hormone homeostasis?

Its role may parallel TA4, which inhibits TSH secretion . In vivo models (e.g., thyroparathyroidectomized rats) with controlled hormone replacement can test feedback effects. Pairing with transcriptomic analysis (e.g., hypothalamic-pituitary-thyroid axis genes) will elucidate regulatory networks .

Q. What experimental designs address the compound’s instability in aqueous solutions?

Use inert atmospheres (e.g., nitrogen) during handling and storage at low temperatures (-80°C) in amber vials. For kinetic studies, stabilize the compound in non-aqueous solvents (e.g., DMSO) or employ rapid-mixing stopped-flow techniques .

Q. How can researchers validate putative biological activities of this compound?

Triangulate findings using:

特性

IUPAC Name |

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUOMPYMPXLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174553 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-97-2 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROFORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。